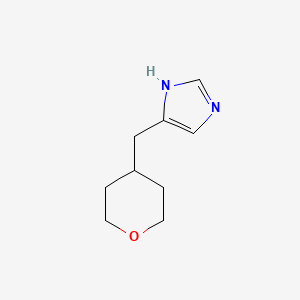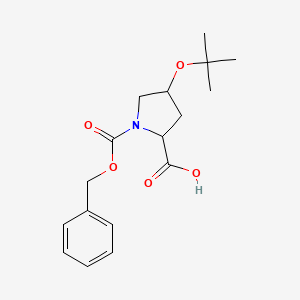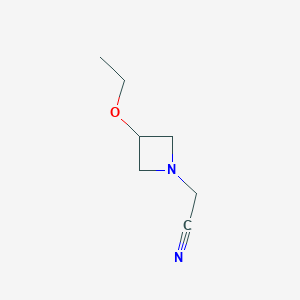![molecular formula C8H10N4 B12826931 2-Methyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B12826931.png)
2-Methyl-1H-benzo[d]imidazole-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-benzo[d]imidazole-5,6-diamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with methyl and diamine substituents, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1H-benzo[d]imidazole-5,6-diamine can be synthesized through the condensation of o-phenylenediamine with acetic acid. The mixture is heated at 100°C for 2 hours and then cooled slowly. A 10% sodium hydroxide solution is added until the mixture becomes slightly alkaline . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Methyl-1H-benzo[d]imidazole-5,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Lacks the diamine groups, making it less versatile in certain applications.
1H-Benzimidazole-5,6-diamine: Lacks the methyl group, which can influence its reactivity and biological activity.
2-Phenylbenzimidazole: Contains a phenyl group instead of a methyl group, leading to different chemical properties and applications
Uniqueness
2-Methyl-1H-benzo[d]imidazole-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and diamine groups allows for diverse chemical modifications and a broad range of applications in various fields.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-methyl-1H-benzimidazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,9-10H2,1H3,(H,11,12) |
Clave InChI |
UVBIGFGHPHCCNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


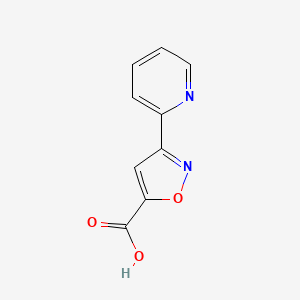

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)
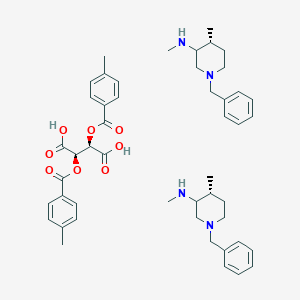
![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
